5-Bromo-1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and an ethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or reagent in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The ethoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(ethoxymethyl)-1H-imidazole: Another brominated heterocyclic compound with similar structural features.
5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine: A closely related compound with a methoxymethyl group instead of an ethoxymethyl group.
Uniqueness
5-Bromo-1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the ethoxymethyl group can influence the compound’s solubility, reactivity, and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C5H9BrN4O |
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Molecular Weight |
221.06 g/mol |
IUPAC Name |
5-bromo-1-(ethoxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H9BrN4O/c1-2-11-3-10-4(6)8-5(7)9-10/h2-3H2,1H3,(H2,7,9) |
InChI Key |
QHNSJRGLANFSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
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